2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide
Description
2-(2,4-Dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide is a synthetic hydrazide derivative featuring a 2,4-dichlorophenoxy group linked to an acetohydrazide scaffold. The benzylidene moiety is substituted with a phenylsulfanyl group at the ortho position and a nitro group at the para position. This structural arrangement combines electron-withdrawing (nitro, dichlorophenoxy) and lipophilic (phenylsulfanyl) substituents, which may enhance its bioactivity and binding affinity to biological targets. The compound is synthesized via condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 5-nitro-2-(phenylsulfanyl)benzaldehyde under reflux conditions, a method consistent with analogous hydrazide derivatives .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(Z)-(5-nitro-2-phenylsulfanylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O4S/c22-15-6-8-19(18(23)11-15)30-13-21(27)25-24-12-14-10-16(26(28)29)7-9-20(14)31-17-4-2-1-3-5-17/h1-12H,13H2,(H,25,27)/b24-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZFNCCVWLCDHI-MSXFZWOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N\NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2,4-Dichlorophenoxyacetic Acid
2,4-D reacts with methanol or ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, forming the corresponding methyl or ethyl ester. For example, refluxing 2,4-D (10 mmol) with ethanol (50 mL) and H₂SO₄ (0.5 mL) at 80°C for 6 hours yields ethyl 2-(2,4-dichlorophenoxy)acetate with >90% efficiency.
Hydrazinolysis of the Ester
The ester intermediate undergoes hydrazinolysis to form the hydrazide. Hydrazine hydrate (NH₂NH₂·H₂O) is added in excess (3:1 molar ratio) to the ester in ethanol, and the mixture is refluxed for 8–12 hours. The reaction mechanism involves nucleophilic attack by hydrazine at the carbonyl carbon, displacing the ethoxy group. Cooling the solution induces crystallization, yielding white crystalline 2-(2,4-dichlorophenoxy)acetohydrazide with a melting point of 162–164°C.
Preparation of 5-Nitro-2-(Phenylsulfanyl)Benzaldehyde
The aldehyde component, 5-nitro-2-(phenylsulfanyl)benzaldehyde, is synthesized through electrophilic aromatic substitution and oxidation:
Sulfanylation of 2-Nitrobenzaldehyde
2-Nitrobenzaldehyde reacts with thiophenol (C₆H₅SH) in a basic medium (K₂CO₃ or NaOH) to introduce the phenylsulfanyl group. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate ion attacks the activated aromatic ring. For instance, mixing 2-nitrobenzaldehyde (5 mmol) with thiophenol (6 mmol) and K₂CO₃ (10 mmol) in DMF at 100°C for 4 hours yields 2-(phenylsulfanyl)-5-nitrobenzaldehyde with 70–75% efficiency.
Nitration of 2-(Phenylsulfanyl)Benzaldehyde
Alternatively, nitration of 2-(phenylsulfanyl)benzaldehyde using concentrated HNO₃ and H₂SO₄ at 0–5°C introduces the nitro group at the para position relative to the aldehyde. The sulfanyl group acts as an ortho/para director, ensuring regioselective nitration. This method achieves 65–70% yields but requires meticulous temperature control to avoid over-nitration.
Schiff Base Condensation
The final step involves condensing 2-(2,4-dichlorophenoxy)acetohydrazide with 5-nitro-2-(phenylsulfanyl)benzaldehyde to form the target Schiff base:
Reaction Conditions and Optimization
Equimolar amounts of the hydrazide (1 mmol) and aldehyde (1 mmol) are dissolved in absolute ethanol (30 mL) with glacial acetic acid (0.1 mL) as a catalyst. The mixture is refluxed at 80°C for 6–8 hours, during which the hydrazide’s amino group nucleophilically attacks the aldehyde’s carbonyl carbon, eliminating water. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) confirms reaction completion.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 78 |
| Methanol | 65 | 8 | 65 |
| DMF | 100 | 4 | 60 |
| Acetonitrile | 82 | 6 | 55 |
Ethanol outperforms other solvents due to its optimal polarity and boiling point, facilitating both reactant solubility and efficient water removal.
Microwave-Assisted Synthesis
Alternative methods employ microwave irradiation (300 W, 100°C) to accelerate the reaction. Under these conditions, the condensation completes in 15–20 minutes with 70% yield. However, this approach risks thermal degradation of the nitro and sulfanyl groups, necessitating precise power modulation.
Purification and Characterization
Crystallization and Filtration
The crude product is purified via recrystallization from hot ethanol. Slow cooling yields yellow crystalline needles with a melting point of 198–200°C. Vacuum filtration removes impurities, achieving >95% purity.
Spectroscopic Analysis
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FT-IR : A strong band at 1640 cm⁻¹ confirms the C=N stretch of the Schiff base. The absence of NH₂ stretches (3300–3400 cm⁻¹) verifies complete condensation.
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, CH=N), 8.20–7.30 (m, 8H, aromatic), 4.60 (s, 2H, OCH₂CO).
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 426.32 ([M+H]⁺), consistent with the molecular formula C₂₁H₁₅Cl₂N₃O₃S.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Methods
| Method | Time (h) | Yield (%) | Purity (%) | Drawbacks |
|---|---|---|---|---|
| Conventional | 6–8 | 78 | 95 | Long reaction time |
| Microwave | 0.25–0.5 | 70 | 90 | Risk of decomposition |
| Solvent-free | 4 | 65 | 85 | Low scalability |
Conventional refluxing remains the gold standard for balancing yield and practicality. Microwave methods, while faster, require specialized equipment and yield marginally lower purity.
Mechanistic Insights and Side Reactions
The Schiff base formation follows a nucleophilic addition-elimination mechanism. Side reactions include:
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Oxime Formation : Competing reaction if excess hydroxylamine is present.
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Aldol Condensation : Occurs in strongly basic conditions, leading to dimerization.
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Hydrolysis : Reversal of the Schiff base in aqueous acidic media.
Maintaining anhydrous conditions and stoichiometric reactant ratios minimizes these side pathways.
Industrial and Environmental Considerations
Scale-Up Challenges
Industrial production faces hurdles in maintaining reaction homogeneity and efficient heat distribution. Continuous-flow reactors mitigate these issues by ensuring consistent temperature and mixing.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide exhibit significant antimicrobial properties. For instance, studies on related hydrazides have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and fungal pathogens. The mechanism often involves the inhibition of cell wall synthesis or interference with metabolic pathways, making these compounds valuable in developing new antibiotics .
Anticancer Potential
Hydrazide derivatives have been investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that This compound could be a candidate for further studies in cancer therapy .
Herbicidal Activity
The compound's structure, featuring a dichlorophenoxy group, hints at potential herbicidal applications. Similar compounds are known to act as selective herbicides by disrupting plant growth processes. Research into the herbicidal efficacy of related compounds has shown promising results against various weed species, indicating that this hydrazide may also possess useful herbicidal properties .
Environmental Remediation
Compounds with nitro and phenoxy groups have been studied for their ability to degrade pollutants in the environment. The potential application of This compound in bioremediation processes could be explored, particularly in the degradation of chlorinated organic pollutants .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenylsulfanyl group may also contribute to the compound’s biological activity by modulating enzyme activity or disrupting cellular membranes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-acylhydrazones and acetohydrazides, many of which share the 2,4-dichlorophenoxy pharmacophore. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance electrophilic interactions, similar to the para-hydroxyl group in Compound 206, which showed moderate AChE inhibition . However, the nitro group’s stronger electron-withdrawing nature could improve stability and target binding compared to hydroxyl substituents.
- This contrasts with Compound 4r, where dual 2,4-dichlorophenoxy groups improve herbicidal activity but may reduce solubility .
- Conformational Rigidity: The phenylsulfanyl group at the ortho position introduces steric hindrance, likely restricting rotation around the benzylidene C=N bond. This rigidity is critical for target selectivity, as seen in COX-2 inhibitors derived from 2,4-dichlorophenoxyacetic acid .
3D-QSAR and Molecular Modeling
3D-QSAR studies on diacylhydrazines () reveal that steric bulk at the benzylidene para position correlates with herbicidal potency. Molecular docking simulations of related compounds () suggest that the trans conformation of the acetohydrazide backbone is critical for binding to fungal cytochrome P450 enzymes .
Biological Activity
2-(2,4-Dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide is a synthetic compound that exhibits various biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a dichlorophenoxy group and a nitrophenylsulfanyl moiety. These structural components contribute to its biological activity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Cytotoxicity
Cytotoxicity studies have demonstrated that this compound can induce cell death in certain cancer cell lines. For example, the presence of the nitro group in its structure may enhance its ability to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells. This property suggests potential applications in cancer therapy .
Neurotoxicity
While some derivatives of 2,4-D have been associated with neurotoxic effects, the specific neurotoxic profile of this compound requires further investigation. Existing literature on 2,4-D indicates that it can disrupt microtubule formation and neuronal function, which may extend to this compound due to structural similarities .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
- Oxidative Stress Induction : By generating ROS, the compound can lead to cellular damage and apoptosis.
- Membrane Disruption : The hydrophobic nature of certain moieties may allow the compound to integrate into cellular membranes, disrupting their integrity.
Study on Antimicrobial Efficacy
A study conducted on similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong potential for use as an antimicrobial agent .
Cytotoxicity Assessment
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 25 µM. Flow cytometry analysis showed increased annexin V binding, confirming early apoptotic changes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide?
The compound is typically synthesized via condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with a substituted aromatic aldehyde (e.g., 5-nitro-2-(phenylsulfanyl)benzaldehyde) under reflux in ethanol or absolute alcohol. Hydrazine hydrate is often used as a nucleophilic agent, with glacial acetic acid as a catalyst. Reaction progress is monitored via TLC (e.g., Chloroform:Methanol, 7:3), followed by recrystallization from methanol or ethanol for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm hydrazone linkage (δ ~8.6 ppm for NH and ~10.5 ppm for CH=N) and aromatic substitution patterns .
- IR : Detection of C=O (~1650 cm⁻¹), N-H (~3200 cm⁻¹), and C=N (~1600 cm⁻¹) stretches .
- LC-MS : For molecular ion validation and purity assessment .
- Elemental analysis (C, H, N) : To verify stoichiometric ratios .
Q. How is the purity of the compound validated during synthesis?
Purity is assessed via TLC to confirm single-spot development, followed by LC-MS for mass consistency. Recrystallization in polar solvents (e.g., methanol) removes impurities, and elemental analysis ensures correct C/H/N ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Solvent choice : Absolute ethanol enhances solubility of intermediates compared to aqueous systems .
- Reaction time : Prolonged reflux (4–6 hours) ensures complete hydrazone formation, monitored by TLC .
- Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate) accelerates imine bond formation .
- Temperature : Controlled reflux (~80°C) prevents decomposition of nitro or sulfanyl groups .
Q. How can contradictory biological activity data (e.g., high antioxidant activity but low cytotoxicity) be resolved?
Discrepancies may arise from differential binding affinities or cellular uptake mechanisms. Use:
- Molecular docking : To validate interactions with target receptors (e.g., anticancer receptor 2A9¹) and correlate with experimental IC₅₀ values .
- Cellular assays : Pair MTT-based cytotoxicity tests with ROS scavenging assays to differentiate mechanisms .
- Structure-activity relationship (SAR) : Modify substituents (e.g., nitro to methoxy groups) to isolate functional contributions .
Q. What computational strategies are suitable for predicting biological activity?
- Docking software (AutoDock Vina, Schrödinger) : Simulate binding to receptors (e.g., 2A9¹) using force fields like AMBER. Focus on hydrogen bonding (hydrazone NH) and π-π stacking (aromatic rings) .
- QSAR modeling : Use descriptors like logP and polar surface area to predict permeability and target engagement .
Q. How can derivatives be designed to enhance antimicrobial potency?
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenylsulfanyl position to increase membrane penetration .
- Hybridization : Attach known pharmacophores (e.g., benzoxazole) to the acetohydrazide core for synergistic effects .
- Bioisosteric replacement : Replace phenylsulfanyl with thiadiazole to improve metabolic stability .
Methodological Considerations
Q. What analytical methods validate structural integrity in complex matrices?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- X-ray crystallography : For unambiguous confirmation of hydrazone geometry (E/Z configuration) .
- HPLC-DAD : Quantify degradation products under stress conditions (e.g., acidic pH) .
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS for assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
